molecular formula C8H15NO B1447369 2-Azaspiro[3.5]nonan-7-ol CAS No. 1434141-67-9

2-Azaspiro[3.5]nonan-7-ol

Cat. No. B1447369
M. Wt: 141.21 g/mol
InChI Key: CARZJFHAFKTUQP-UHFFFAOYSA-N
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Description

2-Azaspiro[3.5]nonan-7-ol is a chemical compound . It is also known as 7-azaspiro[3.5]nonan-2-ol . The molecular weight of the hydrochloride form of this compound is 177.67 .


Synthesis Analysis

The synthesis of 2-Azaspiro[3.5]nonan-7-ol can be achieved through several methods, including the cyclization of the corresponding N-acyl aziridine with a Grignard reagent or an organolithium compound. It can also be prepared by the reduction of the corresponding spiro-imine or by the reductive amination of 2-oxa-spiro[3.5]nonane-7-one.


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.5]nonan-7-ol is complex, with a spirocyclic structure that includes both nitrogen and oxygen atoms . The molecular formula of the hydrochloride form is C8H16ClNO .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Azaspiro[3.5]nonan-7-ol are not detailed in the search results, it’s worth noting that the compound’s structure suggests it could participate in a variety of organic reactions. Its spirocyclic structure, for instance, might be reactive under certain conditions.

Scientific Research Applications

Summary of the Application

“2-Azaspiro[3.5]nonan-7-ol” is proposed as a valuable structural alternative to ubiquitous morpholine in medicinal chemistry . It’s used in the synthesis of diacyl glyceroyl based transferase-1 (DGAT-1) micromolecular inhibitors . DGAT-1 inhibitors can effectively suppress the level of triglyceride in blood, making them a promising class of blood lipid-lowering medicine .

Methods of Application or Experimental Procedures

The synthesis of “2-Azaspiro[3.5]nonan-7-ol” starts from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-tosylamide . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .

Results or Outcomes

The product has the advantages of economical and easily available reagents and raw materials which are needed, simple operation, and high product purity . The product is suitable for batch production .

2. Synthesis of Hydrochloride Compound

Summary of the Application

“2-Azaspiro[3.5]nonan-7-ol” is used in the synthesis of its hydrochloride compound . This compound is an important pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The synthesis starts from N-Boc-4-piperidone as a raw material. A Wittig reaction is carried out to prepare N-Boc-4-methylenepiperidine. Zinc/copper is used for catalysis of trichloroacetyl chloride to carry out [2+2] cyclisation for preparing N-Boc-7-azaspiro ketone .

Results or Outcomes

The synthetic method of the hydrochloride compound of “2-Azaspiro[3.5]nonan-7-ol” has the advantages of economical and easily available reagents and raw materials, simple operation, and high product purity . The product is suitable for batch production .

3. Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Summary of the Application

“2-Azaspiro[3.5]nonan-7-ol” is used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound is an important pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The synthesis starts from N-Boc-4-piperidone as a raw material. A Wittig reaction is carried out to prepare N-Boc-4-methylenepiperidine. Zinc/copper is used for catalysis of trichloroacetyl chloride to carry out [2+2] cyclisation for preparing N-Boc-7-azaspiro ketone .

Results or Outcomes

The synthetic method of the hydrochloride compound of “2-Azaspiro[3.5]nonan-7-ol” has the advantages of economical and easily available reagents and raw materials, simple operation, and high product purity . The product is suitable for batch production .

4. Synthesis of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Summary of the Application

“2-Azaspiro[3.5]nonan-7-ol” is used in the synthesis of its hydrochloride compound . This compound is an important pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The synthesis starts from N-Boc-4-piperidone as a raw material. A Wittig reaction is carried out to prepare N-Boc-4-methylenepiperidine. Zinc/copper is used for catalysis of trichloroacetyl chloride to carry out [2+2] cyclisation for preparing N-Boc-7-azaspiro ketone .

Results or Outcomes

The synthetic method of the hydrochloride compound of “2-Azaspiro[3.5]nonan-7-ol” has the advantages of economical and easily available reagents and raw materials, simple operation, and high product purity . The product is suitable for batch production .

Safety And Hazards

The safety information for 2-Azaspiro[3.5]nonan-7-ol indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-azaspiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-9-6-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZJFHAFKTUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311992
Record name 2-Azaspiro[3.5]nonan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.5]nonan-7-ol

CAS RN

1434141-67-9
Record name 2-Azaspiro[3.5]nonan-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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